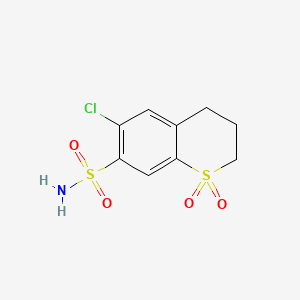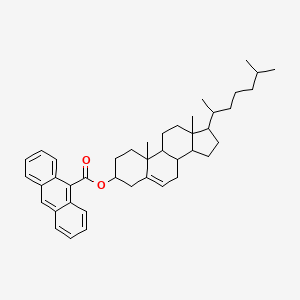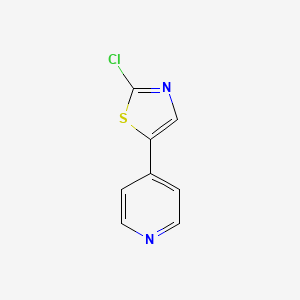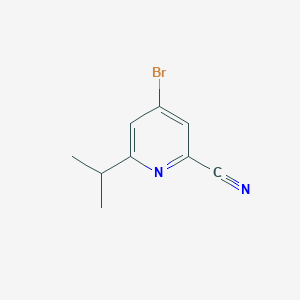
4-Bromo-2-cyano-6-isopropyl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-(1-metilpropil)-2-piridinocarbonitrilo es un compuesto orgánico que pertenece a la clase de los derivados de la piridina. Se caracteriza por la presencia de un átomo de bromo en la posición 4, un grupo isopropilo en la posición 6 y un grupo ciano en la posición 2 del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Bromo-6-(1-metilpropil)-2-piridinocarbonitrilo típicamente implica la bromación de 6-(1-metilpropil)-2-piridinocarbonitrilo. La reacción se puede llevar a cabo utilizando bromo o un agente bromante como N-bromosuccinimida (NBS) en presencia de un solvente adecuado como diclorometano o acetonitrilo. La reacción generalmente se lleva a cabo a temperatura ambiente o bajo condiciones de reflujo para asegurar la bromación completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-Bromo-6-(1-metilpropil)-2-piridinocarbonitrilo puede implicar un proceso de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, puede conducir a un método de producción más consistente y escalable.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Bromo-6-(1-metilpropil)-2-piridinocarbonitrilo puede experimentar varias reacciones químicas, incluyendo:
Sustitución Nucleofílica: El átomo de bromo puede ser reemplazado por nucleófilos como aminas, tioles o alcóxidos.
Reducción: El grupo ciano puede ser reducido a una amina usando agentes reductores como hidruro de litio y aluminio (LiAlH4) o hidrogenación catalítica.
Oxidación: El grupo isopropilo puede ser oxidado a un ácido carboxílico usando agentes oxidantes fuertes como permanganato de potasio (KMnO4).
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como azida de sodio (NaN3) o tiolato de potasio (KSR) en solventes apróticos polares como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro o hidrogenación catalítica usando paladio sobre carbono (Pd/C) bajo gas hidrógeno.
Oxidación: Permanganato de potasio (KMnO4) en condiciones acuosas o alcalinas.
Principales Productos Formados
Sustitución Nucleofílica: Formación de derivados de piridina sustituidos.
Reducción: Formación de 6-(1-metilpropil)-2-piridinocarboxamida.
Oxidación: Formación de 6-(1-metilpropil)-2-piridinocarboxílico ácido.
Aplicaciones Científicas De Investigación
4-Bromo-6-(1-metilpropil)-2-piridinocarbonitrilo tiene varias aplicaciones de investigación científica:
Química Medicinal: Sirve como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos e inflamatorios.
Ciencia de Materiales: Se utiliza en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED).
Química Agrícola: Se explora como precursor para agroquímicos, incluidos herbicidas y pesticidas.
Estudios Biológicos: Se utiliza en el estudio de inhibidores enzimáticos y moduladores de receptores.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-6-(1-metilpropil)-2-piridinocarbonitrilo depende de su aplicación específica. En química medicinal, puede actuar como un inhibidor enzimático o modulador de receptores al unirse a sitios activos o sitios alostéricos de proteínas diana. La presencia del átomo de bromo y el grupo ciano puede mejorar su afinidad de unión y especificidad hacia ciertos objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos Similares
4-Cloro-6-(1-metilpropil)-2-piridinocarbonitrilo: Estructura similar con un átomo de cloro en lugar de bromo.
4-Bromo-2-piridinocarbonitrilo: Carece del grupo isopropilo en la posición 6.
6-(1-metilpropil)-2-piridinocarbonitrilo: Carece del átomo de bromo en la posición 4.
Singularidad
4-Bromo-6-(1-metilpropil)-2-piridinocarbonitrilo es único debido a la combinación del átomo de bromo, el grupo isopropilo y el grupo ciano en el anillo de piridina. Esta estructura única imparte reactividad química y actividad biológica específicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H9BrN2 |
|---|---|
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
4-bromo-6-propan-2-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-6(2)9-4-7(10)3-8(5-11)12-9/h3-4,6H,1-2H3 |
Clave InChI |
XVPJJDCDBLNHJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC(=N1)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





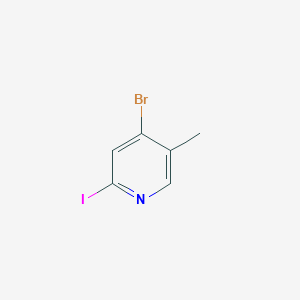
![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)

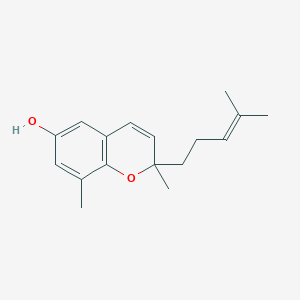
![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)

